Moclobemide-d8
Description
Significance of Stable Isotope Labeling in Scientific Inquiry
Stable isotope labeling is a transformative technique that involves substituting specific atoms in molecules with their isotopically enriched counterparts. adesisinc.com This method allows scientists to trace molecular pathways and reactions, offering profound insights into molecular structures and dynamics. adesisinc.com
Historical Context and Evolution of Deuterium (B1214612) in Research
The journey of deuterium in research began with its discovery in 1931 by American chemist Harold Urey, for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.orgsciencenotes.orgbritannica.comwikipedia.org Urey and his colleagues were able to produce samples of "heavy water" where deuterium was highly concentrated. wikipedia.org The existence of isotopes was first hinted at in 1913 through studies on the density of ultra-pure water, but it was Urey's spectroscopic analysis and subsequent purification of hydrogen gas that provided definitive proof. sciencenotes.org Initially, the application of stable isotopes was largely in the realm of physics and chemistry. However, by the 1930s, researchers like Schoenheimer and Rittenberg pioneered the use of stable isotopes in biological research, laying the groundwork for the field of metabolomics. numberanalytics.com Over the decades, advancements in analytical instrumentation, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have significantly enhanced the utility of deuterium labeling. numberanalytics.com
Fundamental Advantages of Deuterium Incorporation for Mechanistic Studies
The incorporation of deuterium into molecules offers several key advantages for elucidating reaction mechanisms:
Metabolic Pathway Tracing: Deuterium-labeled compounds serve as excellent tracers to follow the metabolic fate of molecules within a biological system. thalesnano.com Since deuterium is a stable, non-radioactive isotope, it can be safely used to track how drugs are absorbed, distributed, metabolized, and excreted.
Enhanced Analytical Precision: In analytical techniques like NMR spectroscopy, deuterium labeling can simplify complex spectra and provide valuable structural information. thalesnano.com In mass spectrometry, deuterated compounds are widely used as internal standards, which significantly improves the accuracy and reliability of quantifying target compounds and their metabolites. thalesnano.comresolvemass.ca
Minimal Perturbation: The substitution of hydrogen with deuterium results in a molecule that is chemically very similar to the original compound in terms of size and shape. wikipedia.org This "subtle change" ensures that the biological activity is generally retained, allowing for the study of the system with minimal disruption. researchgate.net
Overview of Moclobemide-d8 as a Research Probe
Moclobemide (B1677376) is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a crucial role in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gove-lactancia.orghres.camedicines.org.au Its deuterated analog, this compound, is a valuable tool for researchers. medchemexpress.commedchemexpress.com
Rationale for Deuteration of Moclobemide
The primary rationale for deuterating moclobemide is to create a stable, labeled internal standard for use in quantitative bioanalytical studies. The replacement of hydrogen atoms with deuterium results in a molecule with a higher mass, which can be easily distinguished from the unlabeled drug by mass spectrometry. This allows for precise and accurate measurement of moclobemide concentrations in biological samples such as plasma and tissue.
Furthermore, the deuteration of moclobemide can be used to investigate its metabolic pathways. Moclobemide is extensively metabolized, primarily through oxidative reactions on its morpholine (B109124) ring. hres.ca By strategically placing deuterium atoms at potential sites of metabolism, researchers can study the kinetic isotope effect on these reactions. A slower rate of metabolism at a deuterated position would indicate that this site is a key point of metabolic transformation. This information is invaluable for understanding the drug's pharmacokinetic profile.
General Research Applications of Deuterated Pharmaceutical Analogs
Deuterated pharmaceutical analogs have a wide array of applications in research and development:
Pharmacokinetic Studies: Deuterated compounds are extensively used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. They serve as ideal internal standards in mass spectrometry-based assays, leading to more accurate pharmacokinetic data. resolvemass.ca
Drug Metabolism Studies: By observing the metabolic fate of deuterated drugs, researchers can identify key metabolic pathways and the enzymes involved. clearsynth.com This can help in understanding drug-drug interactions and predicting potential toxic metabolites. researchgate.net
Mechanism of Action Studies: The kinetic isotope effect can be a powerful tool to probe the mechanism of drug action, particularly for drugs that act as enzyme inhibitors. thalesnano.com
Improving Drug Properties: In some cases, deuteration at a site of metabolism can slow down the drug's breakdown, leading to a longer half-life and potentially improved therapeutic efficacy and safety. wikipedia.orgresearchgate.netnih.gov This has led to the development of several deuterated drugs that have been approved for clinical use. wikipedia.orgnih.govresearchgate.net
Interactive Data Table: Properties of Hydrogen and Deuterium
| Property | Hydrogen (Protium) | Deuterium |
| Symbol | ¹H | ²H or D |
| Protons | 1 | 1 |
| Neutrons | 0 | 1 |
| Atomic Mass (Da) | ~1.008 | ~2.014 |
| Natural Abundance | ~99.98% | ~0.0156% |
Interactive Data Table: Key Applications of Deuterated Compounds in Research
| Application Area | Specific Use | Advantage of Deuteration |
| Mechanistic Chemistry | Determining reaction mechanisms | Kinetic Isotope Effect (KIE) reveals rate-limiting steps. |
| Pharmacokinetics | Quantifying drug levels in biological samples | Serves as a highly accurate internal standard for mass spectrometry. |
| Drug Metabolism | Identifying metabolic pathways | Tracing the fate of the labeled drug in the body. |
| NMR Spectroscopy | Simplifying complex spectra | Provides clearer structural information. |
| Pharmaceutical Development | Improving drug stability | Can slow metabolic breakdown, potentially enhancing efficacy and safety. |
Properties
Molecular Formula |
C₁₃H₉D₈ClN₂O₂ |
|---|---|
Molecular Weight |
276.79 |
Synonyms |
Ro-11-1163-d8; Aurorix-d8; Manerix-d8; Moclamine-d8; p-Chloro-N-(2-morpholinoethyl)benzamide-d8 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Labeled Moclobemide Analogs
Direct Deuterium (B1214612) Incorporation Strategies
Direct deuterium incorporation represents an efficient approach to producing deuterated molecules by exchanging existing hydrogen atoms with deuterium late in the synthetic sequence. This avoids the need for a complete multi-step synthesis using expensive deuterated starting materials. academie-sciences.fr
Hydrogen Isotope Exchange (HIE) Techniques
Hydrogen Isotope Exchange (HIE) is a prominent method for introducing deuterium into a molecule. researchgate.net This process involves the substitution of a hydrogen atom with a deuterium atom in the presence of a deuterating agent, such as deuterium oxide (D₂O). mdpi.com
Transition metal-catalyzed H/D exchange reactions offer significant advantages, including mild reaction conditions and high selectivity. academie-sciences.fr Various metals, such as iridium, ruthenium, and iron, have been shown to effectively catalyze this transformation. researchgate.net Iridium-catalyzed hydrogen isotope exchange, for instance, has become a key method for late-stage functionalization and the synthesis of deuterium-labeled complex organic molecules. researchgate.netacs.orgnih.gov These catalysts can facilitate the exchange of hydrogen for deuterium on aromatic rings and other positions within the molecule under controlled conditions. academie-sciences.fr For example, iridium-based catalysts can be used for the chelation-controlled C-H deuteration of N-heterocycles under a deuterium gas atmosphere. acs.orgnih.gov
Acid or base-catalyzed H/D exchange is another established technique. researchgate.net This method typically involves the use of a deuterated acid or base to facilitate the exchange of protons on the substrate molecule. mdpi.com Base-catalyzed reactions are effective for exchanging acidic hydrogens, such as those adjacent to a carbonyl group, through keto-enol tautomerism. mdpi.comrsc.org Acid-catalyzed exchange, often using strong deuterated acids, is commonly applied to aromatic systems. academie-sciences.frmdpi.com However, these methods can sometimes require harsh reaction conditions, which may not be suitable for all substrates. academie-sciences.fr The rate of exchange is highly dependent on the pH of the solution. mdpi.comresearchgate.net
Catalytic H/D Exchange Methods
Reductive Deuteration Approaches
Reductive deuteration involves the use of a deuterium source to reduce a suitable precursor. For instance, the reduction of ketones, alkynes, alkenes, and nitro groups can be achieved using deuterium gas (D₂) in the presence of a catalyst, such as palladium. researchgate.net This method allows for the specific incorporation of deuterium atoms at the site of the reduced functional group.
A key precursor for one synthetic route to Moclobemide-d8 is Morpholine-d8 hydrochloride. clearsynth.com This deuterated starting material is then reacted with other non-deuterated components to build the final this compound molecule. clearsynth.com
Dehalogenative Deuteration Procedures
Dehalogenative deuteration offers a site-specific method for introducing deuterium by replacing a halogen atom (e.g., bromine, iodine) with a deuterium atom. nsf.govxmu.edu.cn This transformation can be achieved using various reagents and catalysts. Recent advancements include cobalt-catalyzed dehalogenative deuterations using D₂O as the deuterium source, which is effective for a wide range of organic halides. Another approach involves a potassium methoxide/hexamethyldisilane-mediated dehalogenation of aryl halides using deuterated acetonitrile (B52724) (CD₃CN) as the deuterium source. nsf.gov Electrochemical methods have also emerged as an environmentally friendly alternative, using heavy water as the deuterium source to reduce organic halides. xmu.edu.cn
Advanced Synthetic Techniques for Deuterated Compounds
Beyond direct exchange, other advanced techniques are employed. Photocatalyzed hydrogen atom transfer (d-HAT) is a modern method for the elaboration of aliphatic C-H bonds, which can be adapted for deuteration. acs.org This technique uses a photocatalyst that, upon light absorption, can initiate the homolytic cleavage of a C-H bond, which can then be quenched with a deuterium source. acs.orgnih.gov Mechanochemical methods, such as ball-milling, are also being explored for dehalogenative deuteration, offering a green and efficient route that can use piezoelectric materials as catalysts. researchgate.net
These diverse synthetic methodologies provide a robust toolkit for chemists to produce this compound and other deuterated analogs with high isotopic purity and in good yields, facilitating further research into the pharmacology and metabolism of this important antidepressant.
Flow Chemistry Applications in Deuteration
Flow chemistry has emerged as a powerful tool for the synthesis of deuterated compounds, offering improved efficiency, safety, and scalability. ansto.gov.au This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can enhance selectivity and minimize the decomposition of thermally sensitive molecules. ansto.gov.au
In the context of producing deuterium-labeled moclobemide (B1677376) analogs, a continuous-flow reactor could be employed for the deuteration of key intermediates. For example, H/D exchange reactions on the aromatic ring of a moclobemide precursor could be performed using a deuterium source like D₂O passed over a heated, solid-supported catalyst (e.g., palladium or platinum) within a flow system. ansto.gov.au This method offers a potentially greener and more efficient alternative to traditional batch processing, which often requires high pressures and extended reaction times in Parr reactors. ansto.gov.au The use of flow reactors can be particularly advantageous for large-scale synthesis of deuterated active pharmaceutical ingredients (APIs). ansto.gov.authalesnano.com
Electrocatalytic Deuteration Methods
Electrocatalysis presents a sustainable and mild approach for the deuteration of organic compounds, including arenes and heteroarenes which are structural components of many pharmaceuticals. acs.org This method utilizes an electric current to drive the deuteration reaction, often using D₂O as the deuterium source, thus avoiding the need for harsh chemical reagents. acs.org
For the synthesis of deuterated moclobemide analogs, electrocatalytic reductive deuteration could be applied to a suitable precursor. For example, an aromatic precursor to moclobemide could undergo dearomative reductive perdeuteration to yield saturated cyclic deuterated building blocks. acs.org Researchers have demonstrated that using a recyclable nitrogen-doped ruthenium electrode in the presence of D₂O can achieve high yields and significant deuterium incorporation into complex aromatic and heteroaromatic compounds. acs.org This technique is attractive as it can generate highly active metal-deuterium species on the electrode surface, providing a powerful tool for isotopic labeling. acs.org
Biocatalytic Approaches for Site-Selective Deuteration
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity in chemical synthesis. This is particularly valuable for site-selective deuteration, where deuterium atoms are introduced at specific positions within a molecule. Enzymes can perform these transformations under mild conditions, often with high stereoselectivity. nih.govnih.gov
While the direct biocatalytic deuteration of Moclobemide itself is not widely documented, the principles of biocatalysis can be applied to its synthesis. For instance, enzymes such as α-oxoamine synthases have been explored for their potential in preparing deuterated drug targets. nih.gov An amide bond synthetase, McbA, has been identified and used in the biocatalytic synthesis of Moclobemide from 4-chlorobenzoic acid and 4-(2-aminoethyl)morpholine. researchgate.net In principle, if a deuterated version of either substrate were used, this enzymatic method could produce a deuterated moclobemide analog. Furthermore, enzymes like aldo-keto reductases (AKRs) or engineered ligases could potentially be employed to create deuterated chiral centers or perform specific H/D exchange reactions on moclobemide precursors. nih.gov The high cost of cofactors, a common challenge in biocatalysis, can be addressed through in-situ recycling systems. nih.govacs.org
Research Methodologies for Characterization and Isotopic Purity Assessment
Accurate determination of isotopic enrichment and structural integrity is crucial for any deuterated compound used in research or as an internal standard. rsc.orgrsc.org
Techniques for Isotopic Enrichment Determination
A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a robust strategy for characterizing deuterated compounds like this compound. rsc.orgrsc.org
High-Resolution Mass Spectrometry (HR-MS): LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) is a primary technique for determining isotopic enrichment. rsc.orgrsc.org By recording a full-scan mass spectrum, the different isotopologues (molecules that differ only in their isotopic composition) can be identified and their relative abundances quantified. The isotopic enrichment is calculated by integrating the ion signals for the desired labeled compound and its partially deuterated variants. rsc.orgrsc.org For example, in a sample of a d4-labeled compound, HR-MS can distinguish and quantify the d4, d3, d2, d1, and d0 species. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the structural integrity of the molecule and the specific positions of the deuterium labels. rsc.orgsigmaaldrich.com While Proton NMR (¹H-NMR) is limited for highly deuterated compounds due to weak residual proton signals, Deuterium NMR (²H-NMR or D-NMR) is a powerful alternative. sigmaaldrich.com D-NMR allows for the direct observation and quantification of deuterium at different sites in the molecule, including labile positions (like -OD or -ND) that can readily exchange with protons. sigmaaldrich.com The chemical shifts in D-NMR are very similar to those in ¹H-NMR, simplifying spectral interpretation. sigmaaldrich.com
Isotopic Enrichment vs. Species Abundance: It is important to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the mole fraction of the specific isotope (e.g., deuterium) at a particular labeled site. isotope.com Species abundance is the percentage of molecules with a specific isotopic composition. isotope.com For a molecule with multiple deuteration sites, the species abundance can be calculated from the isotopic enrichment using a binomial expansion, assuming a random distribution of the isotope. isotope.com
Analytical Applications of Moclobemide D8 in Bioanalytical Research
Role of Moclobemide-d8 as an Internal Standard in Mass Spectrometry
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern quantitative mass spectrometry. musechem.comlgcstandards.com These internal standards are chemically almost identical to the analyte of interest (in this case, moclobemide) but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). musechem.comyoutube.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they are affected in the same way by various experimental variables. lgcstandards.comyoutube.com
The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is to correct for variability during sample preparation and analysis. musechem.comyoutube.com A known amount of the SIL-IS is added to each sample at the beginning of the workflow. musechem.com Since the SIL-IS and the analyte have nearly identical physicochemical properties, they experience similar losses during extraction, are subject to the same matrix effects (ion suppression or enhancement in the mass spectrometer's source), and have comparable ionization efficiencies. bioanalysis-zone.comacanthusresearch.com
By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, any variations that occur during the analytical process are effectively canceled out. youtube.com This ratiometric measurement leads to significantly improved accuracy and precision in the final quantification of the analyte's concentration. musechem.combioanalysis-zone.com The use of a SIL-IS is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). bioanalysis-zone.comscispace.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful analytical techniques for the sensitive and selective quantification of drugs in biological matrices. researchgate.netnih.gov In these methods, this compound is frequently employed as an internal standard for the accurate measurement of moclobemide (B1677376) and other related compounds.
In a typical workflow, a biological sample (e.g., plasma, serum, or cell supernatant) is first treated to precipitate proteins, often with an organic solvent like acetonitrile (B52724) or methanol, which also contains the internal standard. thermofisher.comnih.gov The sample is then separated using LC or UPLC, which resolves the analyte and internal standard from other matrix components before they enter the mass spectrometer for detection. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring high selectivity. nih.govresearchgate.net
One study describes a UPLC-MS/MS method for detecting 71 neuropsychotropic drugs in human serum, where all compounds were quantified using the isotope internal standard method. nih.gov Another report details the quantification of 36 antidepressants in human plasma or serum using LC-HRAM(MS), which also utilized deuterated internal standards, including d8-moclobemide, for quantification. thermofisher.com
Developing a robust bioanalytical method involves several key steps. For the quantification of moclobemide using this compound, this includes the optimization of chromatographic conditions and mass spectrometric parameters.
Chromatographic Separation: The goal is to achieve good separation of moclobemide from other compounds in the sample to minimize interference. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govnih.gov
Mass Spectrometry Detection: The mass spectrometer is tuned to detect specific mass transitions for both moclobemide and this compound. For moclobemide, a common transition monitored is m/z 269.16 → 182.01. nih.gov For this compound, the precursor ion would have a higher mass due to the deuterium atoms, for example, m/z 277.1554. thermofisher.com The selection of these transitions is critical for the selectivity and sensitivity of the method.
A study on the determination of moclobemide in human brain cell supernatant used the mass transition m/z 269.16 → 182.01 for moclobemide. nih.gov Another method for quantifying antidepressants in plasma used a precursor ion of m/z 277.1554 for this compound. thermofisher.com
Table 1: Example Mass Spectrometry Parameters for Moclobemide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Moclobemide | 269.16 | 182.01 | nih.gov |
This table is for illustrative purposes; specific ion transitions may vary between different analytical methods and instruments.
Once a method is developed, it must be validated to ensure its reliability and reproducibility. researchgate.netjchps.com Validation is performed according to international guidelines and typically includes the assessment of the following parameters: researchgate.netfda.gov
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jchps.com
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. nih.govmdpi.com Calibration curves are generated, and the coefficient of determination (r²) should typically be greater than 0.99. nih.govmdpi.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.govjchps.com These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples). jchps.com For example, a UPLC-MS/MS method for 71 neuropsychotropic drugs reported accuracy between 90%–110% and precision (relative standard deviation) of less than 15%. nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govmdpi.com For a moclobemide assay in human brain cell supernatant, the LLOQ was 1.0 ng/mL. nih.gov
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard. bioanalysis-zone.comnih.gov The use of a deuterated internal standard helps to compensate for this effect. bioanalysis-zone.com
Recovery: The efficiency of the extraction procedure for the analyte and internal standard. jchps.comfda.gov While it does not need to be 100%, it should be consistent and reproducible. fda.gov
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). jchps.comfda.gov
Table 2: Example Validation Data for a Moclobemide UPLC-MS/MS Method
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 1.0 - 1980 ng/mL | nih.gov |
| Coefficient of Determination (r²) | > 0.999 | nih.gov |
| Intra-day Accuracy | 89.1% - 100.9% | nih.gov |
| Inter-day Accuracy | 89.1% - 100.9% | nih.gov |
| Intra-day Precision (RSD) | 1.1% - 9.6% | nih.gov |
| Inter-day Precision (RSD) | 1.1% - 9.6% | nih.gov |
| LLOQ | 1.0 ng/mL | nih.gov |
Data from a study on moclobemide determination in human brain cell supernatant. nih.gov
Quantitative Bioanalysis using LC-MS/MS and UPLC-MS/MS
Method Development for this compound Quantification
Applications in Complex Biological Matrices for Research Purposes
The validated methods using this compound as an internal standard are applied to a variety of research studies involving complex biological matrices. These matrices can include plasma, serum, urine, and cellular or subcellular fractions. nih.govthermofisher.comnih.govresearchgate.net The robustness of these methods allows for the reliable quantification of moclobemide in studies investigating its pharmacokinetics, metabolism, or transport across biological barriers.
A significant application of these highly sensitive and specific analytical methods is the quantification of drugs in cellular and subcellular fractions for in vitro research. nih.gov This allows researchers to study the mechanisms of drug transport and distribution at a cellular level.
For instance, a validated UPLC-MS/MS method for the determination of moclobemide was successfully applied to a bidirectional transport study using a human brain cell monolayer as an in vitro model of the blood-brain barrier. nih.gov In this study, the concentration of moclobemide was measured in the cell supernatant to assess its permeability. nih.gov The use of a reliable internal standard is crucial in such experiments, as the sample volumes are often small and the matrix can be complex, containing cell culture media components and substances released by the cells. The accurate quantification provided by the method allows for the determination of transport parameters, providing insights into how moclobemide may enter the central nervous system.
Quantification in Preclinical Biological Samples
In the realm of bioanalytical research, particularly during preclinical drug development, the precise and accurate quantification of drug candidates in complex biological matrices is paramount. This compound, a stable isotope-labeled (SIL) analog of the pharmaceutical compound Moclobemide, serves as a critical tool in this process, primarily as an internal standard (IS) for quantitative analysis using mass spectrometry. thalesnano.comacs.org
The use of a SIL-IS, such as this compound, is considered the gold standard in quantitative bioanalysis, especially when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle relies on the near-identical physicochemical properties of the deuterated standard and the non-deuterated analyte (Moclobemide). thalesnano.com This similarity ensures that both compounds behave almost identically during every stage of the analytical process, including extraction from the biological sample (e.g., plasma, urine, or tissue homogenates), chromatographic separation, and ionization in the mass spectrometer source.
However, due to the difference in mass imparted by the eight deuterium atoms, the mass spectrometer can easily distinguish between this compound and Moclobemide. By adding a known quantity of this compound to every sample at the beginning of the workflow, any variability or sample loss during preparation is internally corrected. The final concentration of the analyte is determined by calculating the ratio of the analyte's response to the internal standard's response. This ratiometric approach significantly enhances the accuracy, precision, and robustness of the quantification, mitigating matrix effects and fluctuations in instrument performance. researchgate.net
Several analytical methods have been developed for the determination of Moclobemide in biological fluids like plasma, whole blood, and urine, frequently employing techniques like HPLC. researchgate.net In such methods, the inclusion of a deuterated internal standard like this compound is essential for achieving the high level of validation required for preclinical and clinical studies.
The table below outlines a typical workflow for the quantification of Moclobemide in a preclinical plasma sample using this compound as an internal standard.
| Step | Description | Purpose |
| 1. Sample Collection | Blood is drawn from a preclinical subject (e.g., a rat or mouse) at specific time points after drug administration. Plasma is isolated via centrifugation. | To obtain the biological matrix containing the drug for analysis. |
| 2. Internal Standard Spiking | A precise, known amount of this compound solution is added to each plasma sample. | To introduce the internal standard for ratiometric quantification. |
| 3. Sample Preparation | Techniques such as protein precipitation (PPT) or solid-phase extraction (SPE) are used to remove interfering macromolecules like proteins. | To clean up the sample, reduce matrix effects, and concentrate the analyte. |
| 4. LC-MS/MS Analysis | The prepared sample is injected into an HPLC system, which separates Moclobemide and this compound from other components. The eluent flows into a mass spectrometer. | To separate the analyte and IS from interferences and detect them based on their specific mass-to-charge ratios. |
| 5. Data Processing | The peak areas for both Moclobemide and this compound are measured. A calibration curve is generated using standards of known concentration. | To calculate the concentration of Moclobemide in the original sample by comparing the analyte/IS peak area ratio against the calibration curve. |
Advanced Spectroscopic Applications for Deuterated Compounds in Research
Nuclear Magnetic Resonance (NMR) for Deuterium Tracking in Mechanistic Studies
Deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and highly selective analytical technique used to investigate the mechanisms of chemical reactions and biological processes. numberanalytics.com The use of deuterated compounds, such as this compound, provides an irreplaceable tool for tracking the fate of molecules and specific atoms within a reaction pathway.
The fundamental principle of deuterium NMR lies in the fact that the deuterium nucleus possesses a nuclear spin of 1, which allows it to be observed by NMR spectroscopy. numberanalytics.com A key advantage of ²H NMR is the extremely low natural abundance of deuterium (~0.01%). nih.govnih.gov This means that an unenriched sample will produce virtually no background signal, so any observed signal in the ²H NMR spectrum can be attributed directly to the synthetically introduced deuterium label. This high selectivity allows researchers to focus on specific molecules or reaction sites without interference from other nuclei. numberanalytics.com
In mechanistic studies, researchers can strategically synthesize a molecule with deuterium atoms placed at specific positions. synmr.in By monitoring the ²H NMR spectrum over time, they can observe changes in the chemical environment of the deuterium label. This provides direct insight into:
Reaction Pathways: By following the appearance and disappearance of signals corresponding to deuterated reactants, intermediates, and products, the step-by-step pathway of a reaction can be elucidated. synmr.in
Intermediate Formation: Transient or unstable intermediates that are difficult to isolate can often be detected and characterized by their unique deuterium NMR signature. synmr.in
Kinetic Isotope Effects (KIEs): Comparing the reaction rate of a deuterated compound to its non-deuterated counterpart can reveal information about the rate-determining step of a reaction.
Structural and Dynamic Information: Deuterium NMR can provide details about molecular structure, dynamics, and interactions in complex systems, including the study of biomolecules like proteins and lipids. numberanalytics.comsynmr.in
The table below summarizes the core principles and benefits of using deuterium NMR for mechanistic tracking.
| Feature | Principle | Advantage in Mechanistic Studies |
| Nuclear Properties | Deuterium (²H) has a nuclear spin (I=1), making it NMR-active. numberanalytics.com | Enables direct, non-invasive observation of the labeled molecule's behavior. |
| Low Natural Abundance | The natural abundance of ²H is only ~0.01%. nih.govnih.gov | Results in spectra with minimal background, ensuring detected signals are from the labeled compound, providing high clarity and selectivity. numberanalytics.com |
| Chemical Shift Sensitivity | The resonance frequency of a ²H nucleus is sensitive to its local electronic environment. | Changes in the chemical structure during a reaction lead to observable shifts in the NMR spectrum, allowing for the identification of different species (reactant, intermediate, product). |
| Isotopic Labeling | Deuterium can be selectively incorporated at specific sites in a molecule (e.g., this compound). synmr.in | Allows researchers to probe specific bonds and functional groups, providing detailed information about which parts of the molecule are involved in the reaction. synmr.in |
By leveraging these properties, deuterium NMR serves as a crucial method for gaining a deep, molecular-level understanding of complex chemical and biochemical transformations. numberanalytics.com
Mechanistic Investigations of Moclobemide Metabolism Utilizing Deuterium Labeling
Elucidation of Metabolic Pathways and Biotransformation Mechanisms
Moclobemide (B1677376) is extensively metabolized in the body, with less than 1% of a dose being excreted in its original form. nih.gov The primary metabolic transformations involve oxidative attacks on the morpholine (B109124) ring and hydroxylation of the aromatic ring. nih.govresearchgate.netresearchgate.net Deuterium (B1214612) labeling is instrumental in confirming these pathways and identifying the resultant products.
In research models, such as human liver microsomes or in vivo animal studies, the administration of Moclobemide-d8 allows for the unambiguous identification of its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.comnih.govedpsciences.org The deuterium atoms act as a stable isotopic tag. When a metabolite is detected, the presence of the deuterium label confirms its origin from the administered drug, distinguishing it from endogenous compounds that may have similar masses or structures.
Studies on moclobemide have identified numerous metabolites, and deuterated standards are crucial for their quantification. nih.govscience.gov The major metabolic reactions include N-oxidation and C-oxidation of the morpholine ring, deamination, and aromatic hydroxylation. nih.gov For instance, the formation of the N-oxide and lactam derivatives of moclobemide can be traced by observing the corresponding mass shift in metabolites derived from this compound. wikipedia.org This allows for the creation of a detailed metabolic map, showing how the parent drug is sequentially modified.
Table 1: Key Metabolic Reactions of Moclobemide
| Metabolic Reaction | Description | Implication for Deuterium Labeling |
|---|---|---|
| Morpholine C-Oxidation | Hydroxylation at a carbon atom on the morpholine ring, often leading to ring opening. nih.govresearchgate.net | The deuterium label at this position would be lost, and the resulting mass spectrum would indicate the site of oxidation. |
| Morpholine N-Oxidation | Addition of an oxygen atom to the nitrogen of the morpholine ring. nih.govscience.gov | The deuterium label on the carbon skeleton would be retained, allowing for clear identification of the N-oxide metabolite. |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the chlorophenyl ring. researchgate.net | Deuterium substitution on the aromatic ring would help quantify this pathway and study its kinetics. |
| Deamination | Cleavage of the morpholine ring, a result of oxidative processes. nih.gov | Tracing the deuterated fragments helps to reconstruct the steps leading to the breakdown of the morpholine structure. |
This table is based on established metabolic pathways for moclobemide.
The strategic placement of deuterium atoms in this compound is key to pinpointing the exact sites of metabolic attack. researchgate.net The primary locations for oxidation on the moclobemide molecule are the morpholine ring and the aromatic nucleus. nih.govresearchgate.net
Oxidative reactions catalyzed by enzymes like the cytochrome P450 (CYP) family often involve the breaking of a carbon-hydrogen (C-H) bond. researchgate.net When a carbon-deuterium (C-D) bond is present at a potential site of metabolism, its greater bond strength can slow down the reaction rate (see Kinetic Isotope Effect below). By comparing the metabolite profile of moclobemide with that of a specifically labeled this compound analogue, researchers can infer the site of oxidation. If a particular metabolite is formed at a significantly lower rate from the deuterated compound, it strongly suggests that the deuterated position is a primary site of metabolism.
For example, C-oxidation on the morpholine ring is a major pathway. nih.gov Using a this compound variant with deuterium on the morpholine ring helps confirm this. Similarly, N-oxidation, which is predominantly catalyzed by flavin-containing monooxygenases (FMOs), can be studied. science.gov In this case, the C-D bonds on the morpholine ring would remain intact, and the resulting N-oxide metabolite would retain the deuterium label, confirming the transformation. science.gov
Deamination is a consequence of the oxidative attack on the morpholine ring, leading to its cleavage and the formation of various acidic metabolites. nih.gov These pathways are complex, but the use of this compound provides a clear way to trace the fate of the ethylamine (B1201723) bridge and the morpholine fragments as they are further processed into final excretory products, such as carboxylic acids. nih.gov
Mapping Carbon and Nitrogen Oxidation Sites on the Moclobemide Moiety
In Vitro Metabolism Models and Their Translational Value in Research
In vitro metabolism models are indispensable tools in drug discovery and development, providing a bridge between preclinical research and human clinical outcomes. liverpool.ac.uk For studying the metabolism of this compound, the most relevant models include human liver microsomes (HLM), hepatocytes (primary liver cells), and recombinant human CYP enzymes expressed in cell lines. nih.govresearchgate.net
Studies have demonstrated that in vitro systems, particularly hepatocytes, can accurately reflect the in vivo metabolism of moclobemide, successfully reproducing the interspecies differences in metabolite profiles observed between rats and humans. nih.gov This gives confidence that data generated using this compound in these models will have high translational value. For example, incubating this compound with HLM allows for the precise measurement of KIEs for specific metabolic pathways (e.g., CYP2C19-mediated oxidation), providing data that can be used to predict how deuteration will affect the drug's clearance in humans. nih.gov
Physiologically-based pharmacokinetic (PBPK) modeling is a computational approach that integrates such in vitro data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the entire body. researchgate.netmdpi.com By inputting parameters derived from in vitro studies with this compound—such as altered metabolic rates due to KIEs—PBPK models can predict its human pharmacokinetic profile. This predictive power is invaluable, as it can forecast potential changes in drug exposure, half-life, and the risk of drug-drug interactions before conducting human trials, thereby enhancing the efficiency and safety of the drug development process. liverpool.ac.uk The successful use of this approach for other deuterated drugs, like deutetrabenazine, highlights its critical role in modern pharmacology. drugbank.com
Utilization of Hepatocytes and Hepatic Subcellular Fractions
In vitro models using primary hepatocytes and hepatic subcellular fractions (such as microsomes and S9 fractions) are fundamental tools for investigating the biotransformation of xenobiotics. nih.govxenotech.com These systems contain the enzymatic machinery, primarily cytochrome P450 enzymes, responsible for Phase I and Phase II metabolism. xenotech.com Studies on the parent compound, moclobemide, have effectively used these models, particularly hepatocytes, to replicate the in vivo metabolism and to understand interspecies differences. nih.gov
The introduction of this compound into these assay systems allows for precise mechanistic investigations. When co-incubated with the non-deuterated parent drug, this compound can serve as an ideal internal standard for quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Because it is chemically identical to moclobemide but has a different mass, it co-elutes during chromatography but is distinguishable by the mass spectrometer, enabling highly accurate measurements of the parent drug's depletion over time. Furthermore, comparing the metabolism of this compound to moclobemide within these hepatic systems provides direct insight into the sites and rates of metabolism.
Microsomal Stability Assessment with Deuterated Moclobemide
Microsomal stability assays are a cornerstone of early drug discovery, used to predict the hepatic clearance of a drug candidate. enamine.net These assays involve incubating the compound with liver microsomes, which are vesicles rich in CYP enzymes, and measuring the rate at which the parent compound is metabolized. enamine.net A compound with low metabolic stability is likely to be cleared quickly in vivo, potentially limiting its therapeutic efficacy.
Deuteration is a strategy employed to enhance metabolic stability. mdpi.com By replacing hydrogen atoms with deuterium at known sites of metabolic attack, the rate of enzymatic degradation can be significantly reduced. nih.gov Moclobemide's primary metabolic routes involve oxidation on its morpholine ring to form metabolites like the N-oxide (Ro 12-5637) and a lactam derivative (Ro 12-8095). researchgate.netnih.gov Introducing deuterium at these positions in this compound would be expected to slow these oxidative reactions.
In a microsomal stability assay, this would translate to a longer half-life (t½) and lower intrinsic clearance (Clint) for this compound compared to its non-deuterated counterpart. This improved stability can be a desirable attribute, potentially leading to a better pharmacokinetic profile in vivo. nih.gov
Table 1: Illustrative Comparison of Microsomal Stability Parameters This table presents hypothetical data to illustrate the expected outcome of a comparative microsomal stability assay between Moclobemide and this compound in human liver microsomes.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Moclobemide | 25 | 27.7 |
| This compound | 55 | 12.6 |
Application in Drug-Drug Interaction Studies (Mechanistic Basis)
Drug-drug interactions (DDIs) represent a significant safety concern in clinical practice. Many DDIs occur when one drug alters the metabolism of another, often by inhibiting or inducing CYP enzymes. nuvisan.comnih.gov Moclobemide itself is known to be a substrate for CYP2C19 and an inhibitor of CYP1A2, CYP2C19, and CYP2D6. drugbank.comnih.govnih.gov Understanding these interactions is crucial for safe co-administration with other medications.
Stable isotope-labeled compounds like this compound are valuable probes for dissecting the mechanisms of CYP inhibition and induction. nih.govevotec.com In CYP inhibition assays, a test compound's potential to block the metabolism of a known CYP substrate is evaluated. nuvisan.com Moclobemide can be used as a probe substrate for CYP2C19. By using a mixture of moclobemide and this compound, researchers can perform more robust and accurate assays. This compound serves as the internal standard, allowing for precise quantification of the formation of moclobemide's metabolites by LC-MS/MS. A reduction in metabolite formation in the presence of a test drug indicates inhibition of the enzyme. nuvisan.com
Similarly, in CYP induction studies, cells (typically primary human hepatocytes) are treated with a test compound to see if it increases the expression or activity of CYP enzymes. evotec.com The activity of CYP2C19, for example, can be measured by monitoring the metabolism of moclobemide. The use of this compound ensures the analytical precision required to reliably quantify changes in enzyme activity, providing a clear mechanistic basis for potential DDIs.
Comparative Metabolic Profiling of Moclobemide and this compound
Directly comparing the metabolic profiles of a drug and its deuterated analog is a key study to confirm the intended effects of deuteration. e-lactancia.org Such studies reveal how isotopic substitution alters metabolic pathways and rates, providing critical information on phenomena like metabolic switching and the kinetic isotope effect.
Metabolic switching occurs when a primary metabolic pathway is blocked or significantly slowed, causing the drug's metabolism to shift to alternative, previously minor, pathways. googleapis.com Deuteration is a well-established method to induce this effect. Moclobemide is primarily metabolized via oxidation of the morpholine ring. researchgate.net If this compound is deuterated at this ring, the C-D bonds will be more difficult for CYP enzymes to cleave.
This slowing of the primary oxidative pathway could lead to an increase in metabolism at other sites, such as aromatic hydroxylation on the chlorophenyl ring, a less prominent pathway for the parent drug. nih.gov By analyzing the full metabolite profile of this compound and comparing it to that of moclobemide, researchers can identify new or newly prominent metabolites, thereby confirming that metabolic switching has occurred. This provides a deeper understanding of the drug's complete metabolic potential.
The primary consequence of deuteration at a metabolic hotspot is the reduction in the rate of that specific metabolic reaction, a direct result of the kinetic isotope effect. nih.govresearchgate.net For this compound, deuteration on the morpholine moiety would slow the formation of its major oxidative metabolites. researchgate.net
Table 2: Illustrative Comparison of Metabolite Formation This table presents hypothetical data showing the relative percentage of key metabolites formed after a 60-minute incubation of Moclobemide and this compound in human liver microsomes.
| Compound | Parent Drug Remaining (%) | Metabolite (Morpholine Oxidation) (%) | Metabolite (Aromatic Hydroxylation) (%) |
| Moclobemide | 35% | 55% | 5% |
| This compound | 65% | 20% | 10% |
Pharmacokinetic Research Methodologies and Mechanistic Insights with Moclobemide D8
Non-Clinical Pharmacokinetic Characterization using Deuterated Analogs
Deuterated compounds like Moclobemide-d8 are indispensable in the non-clinical evaluation of a drug's pharmacokinetic profile. acs.orgnih.gov The use of stable isotope-labeled analogs allows for the generation of crucial data on a drug's behavior in biological systems before human trials. wikipedia.org These non-radioactive isotopes are safe for such studies and provide a powerful means to trace molecules. metsol.com
This compound is primarily utilized as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. acanthusresearch.comasm.org Its chemical behavior is nearly identical to the non-labeled moclobemide (B1677376), but its increased mass allows it to be distinguished by a mass spectrometer. acanthusresearch.com This co-eluting, mass-differentiated standard helps to correct for variability during sample preparation and analysis, ensuring the generation of accurate and reproducible pharmacokinetic data. asm.orgsplendidlab.com
Absorption and Distribution Studies in Preclinical Models
In preclinical research, understanding how a drug is absorbed into the bloodstream and distributed to various tissues is fundamental. europa.eu Deuterated analogs are instrumental in these absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov By administering a deuterated compound to an animal model, researchers can track its journey through the body with high precision using mass spectrometry. metsol.com
This technique allows for the quantitative analysis of the drug and its metabolites in different biological matrices such as plasma, urine, and tissues. For instance, a study involving the administration of a deuterated compound to rats can reveal key pharmacokinetic parameters. The data generated from such studies, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), provide a comprehensive picture of the drug's absorption and distribution profile. nih.govjuniperpublishers.com
| Parameter | Description | Example Value (Unit) |
|---|---|---|
| Cmax | The maximum (or peak) serum concentration that a drug achieves. | 850 ng/mL |
| Tmax | The time at which the Cmax is observed. | 0.8 hours |
| AUC (0-t) | The area under the plasma concentration-time curve from time 0 to the last measurable concentration. | 3500 ng·h/mL |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | >80% (after multiple doses) |
This table presents hypothetical data for illustrative purposes, based on typical parameters measured in preclinical pharmacokinetic studies. Actual values for Moclobemide would be determined experimentally. medicines.org.au
Elimination Pathway Delineation via Isotopic Tracing
Isotopic tracing with deuterated compounds like this compound is a powerful method for elucidating the metabolic fate of a drug. As the body metabolizes the drug, the deuterium (B1214612) atoms remain attached to the core structure, creating a unique isotopic signature for the metabolites. Using high-resolution mass spectrometry, researchers can detect these "mass-tagged" metabolites in biological samples. acs.org
This approach greatly simplifies the process of identifying and structuring all drug-related components. nih.gov The predictable mass shift caused by the deuterium label allows for the rapid differentiation of metabolites from endogenous molecules in complex biological fluids like plasma and urine. This helps in mapping the complete metabolic pathway, identifying major and minor metabolites, and understanding the enzymes involved, such as the cytochrome P450 system. uab.edudrugbank.com This knowledge is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. juniperpublishers.com
Mass Balance Studies Employing Stable Isotope Labeling
Mass balance studies are essential in drug development to account for the complete disposition of an administered dose. Traditionally, these studies have used radioisotopes like Carbon-14. However, stable isotope labeling with compounds like deuterium (as in this compound) or Carbon-13 offers a safer, non-radioactive alternative. metsol.comnih.gov
In a typical study design, a stable isotope-labeled version of the drug is administered to human volunteers. nih.gov Urine, feces, and plasma are then collected over a period of time and analyzed using highly sensitive techniques like isotope ratio mass spectrometry (IRMS). nih.gov This allows for the precise quantification of the total amount of drug-related material excreted and remaining in the body, ensuring that all metabolic pathways are accounted for. iaea.org One study demonstrated the feasibility of this approach by recovering over 90% of an administered dose of 15N- and 13C-labeled acetaminophen (B1664979) in urine and feces. nih.gov This methodology provides a complete picture of the drug's excretion routes and the extent of its metabolism.
Investigating Pharmacokinetic Liabilities in Drug Discovery through Deuteration
In early drug discovery, identifying compounds with poor pharmacokinetic properties is key to reducing attrition rates. Deuteration can be used as a strategic tool to investigate and mitigate these liabilities. wikipedia.orgnih.gov One common issue is rapid metabolism at a specific site on a molecule, often referred to as a "metabolic soft spot," which can lead to low bioavailability and a short half-life. nih.gov
By selectively replacing hydrogen with deuterium at these vulnerable positions, medicinal chemists can slow down the rate of metabolic breakdown. juniperpublishers.comresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and enzymes like cytochrome P450 break the C-D bond more slowly—a phenomenon known as the kinetic isotope effect. frontiersin.orgresearchgate.net This strategic deuteration can significantly improve a drug's pharmacokinetic profile, potentially leading to lower required doses and less frequent administration. nih.govlifetein.com For example, preclinical studies with deuterated versions of drugs have shown marked increases in half-life and plasma exposure compared to their non-deuterated counterparts. juniperpublishers.com This approach allows for the development of new chemical entities with enhanced metabolic stability and an improved safety profile by reducing the formation of potentially toxic metabolites. juniperpublishers.comresearchgate.net
| Compound | Half-Life (t½) Improvement | Exposure (AUC) Improvement |
|---|---|---|
| Deuterated Indiplon Analog | 2.0-fold increase | 2.6-fold increase |
| Deuterated Tolperisone Analog | Demonstrated higher potency at equivalent oral doses, suggesting improved PK. | |
| Deutetrabenazine | Longer half-life allowing for reduced dosing frequency compared to Tetrabenazine. |
This table is based on findings reported for various deuterated compounds in preclinical models and clinical settings to illustrate the potential impact of deuteration. nih.govjuniperpublishers.com
Application of Deuterated Compounds in Microdosing Studies for Early Research
Microdosing studies, also known as "Phase 0" trials, represent a key innovation in early clinical development. These studies involve administering a sub-pharmacological dose (typically less than 1/100th of the expected therapeutic dose) to human subjects to evaluate a drug's pharmacokinetic profile without inducing any therapeutic or adverse effects. metsol.comfrontiersin.org
Stable isotope-labeled compounds are exceptionally well-suited for this application. metsol.com The use of a deuterated or, more commonly, a ¹⁴C-labeled microdose allows for ultra-sensitive detection in plasma samples using accelerator mass spectrometry (AMS). frontiersin.org This enables the acquisition of human pharmacokinetic data very early in the development process, helping to select the most promising drug candidates to move forward into more extensive Phase I trials. The combination of a microdose of a labeled drug with advanced analytical techniques provides a powerful, efficient, and safe method to bridge the gap between preclinical data and human clinical trials. metsol.comfrontiersin.org
Advanced Research Directions and Future Perspectives on Moclobemide D8
Development of Novel Deuteration Methodologies for Complex Molecules
The synthesis of deuterated molecules like moclobemide-d8 relies on the development of sophisticated and efficient deuteration methodologies. Traditional methods often involve harsh reaction conditions or lack regioselectivity, which is particularly challenging for complex molecules with multiple potential sites for deuteration. acs.org
Recent advancements in this field focus on late-stage deuteration, where deuterium (B1214612) is introduced into the molecule in the final steps of the synthesis. acs.org This approach is highly desirable as it allows for the efficient production of deuterated compounds from readily available non-deuterated precursors. acs.org
Key areas of development in deuteration methodologies include:
Catalytic Hydrogen Isotope Exchange (HIE): This technique utilizes transition metal catalysts to facilitate the exchange of hydrogen with deuterium from a deuterium source, such as deuterium gas (D2) or heavy water (D2O). nih.gov The choice of catalyst is crucial for achieving high efficiency and regioselectivity.
Reductive and Dehalogenative Deuteration: These methods involve the reduction of functional groups or the removal of halogen atoms with a deuterium source, offering alternative pathways for deuterium incorporation. nih.gov
C-H Activation/Deuteration: This powerful strategy involves the direct cleavage of a carbon-hydrogen bond and its replacement with a carbon-deuterium bond, often mediated by a metal catalyst. acs.org This method offers the potential for highly selective deuteration of specific positions within a complex molecule.
The ongoing development of these and other novel deuteration techniques is essential for expanding the accessibility and application of deuterated compounds like this compound in various research fields. nih.gov
Integration of this compound in Systems Pharmacology Research
Systems pharmacology aims to understand the effects of drugs on complex biological systems by integrating data from multiple levels, including molecular, cellular, and organismal. Deuterated compounds like this compound can play a significant role in this field by providing valuable insights into drug metabolism and pharmacokinetics (DMPK).
The altered metabolic profile of this compound compared to its non-deuterated counterpart can be used to:
Elucidate Metabolic Pathways: By comparing the metabolites of moclobemide (B1677376) and this compound, researchers can identify the specific sites of metabolism and the enzymes involved. cdnsciencepub.com
Investigate Drug-Drug Interactions: The kinetic isotope effect can be used to study how co-administered drugs affect the metabolism of moclobemide, providing crucial information for predicting and avoiding adverse drug interactions. nih.gov
Personalize Medicine: Understanding how genetic variations in metabolic enzymes affect the metabolism of deuterated and non-deuterated drugs can contribute to the development of personalized therapeutic strategies.
The integration of data from studies with this compound into systems pharmacology models can lead to a more comprehensive understanding of its therapeutic effects and potential side effects.
Computational Modeling and In Silico ADME/T Predictions with Deuterated Data
Computational modeling and in silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties are increasingly important in drug discovery and development. researchgate.netmdpi.com These methods help to predict the pharmacokinetic and safety profiles of drug candidates before they are synthesized and tested in the laboratory, saving time and resources. researchgate.net
Data from studies with deuterated compounds like this compound can be used to refine and validate these computational models. acs.org The observed differences in the ADME/T properties between the deuterated and non-deuterated forms provide a unique dataset for testing and improving the predictive power of in silico tools. gabarx.com
For example, by inputting the structural information of both moclobemide and this compound into ADME/T prediction software, researchers can compare the predicted properties with experimental data. Any discrepancies can be used to identify areas where the models need to be improved. The use of deuterated data can help to create more accurate and reliable in silico models for predicting the fate of drugs in the body. nih.gov
| ADME/T Parameter | Predicted Effect of Deuteration on Moclobemide | Rationale |
| Metabolism (Rate) | Decreased | The stronger Carbon-Deuterium bond is harder for metabolic enzymes (like Cytochrome P450) to break, slowing down the rate of metabolism. researchgate.net |
| Half-life (t½) | Increased | A slower rate of metabolism leads to a longer persistence of the drug in the body. gabarx.com |
| Bioavailability | Potentially Increased | Reduced first-pass metabolism can lead to a higher proportion of the drug reaching systemic circulation. |
| Toxicity | Potentially Decreased | Slower formation of potentially toxic metabolites. nih.gov |
Exploring Deuterium Labeling for Understanding Enzyme Allosteric Modulation or Conformational Dynamics
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of proteins, including enzymes. jove.comnih.gov This method relies on the principle that the rate of exchange of backbone amide hydrogens with deuterium from a solvent (D2O) is dependent on the local protein structure and dynamics. muni.cz
By comparing the HDX profiles of an enzyme in the presence and absence of a ligand, such as an allosteric modulator, researchers can identify regions of the enzyme that undergo conformational changes upon ligand binding. nih.govbiorxiv.org This information is crucial for understanding the mechanisms of allosteric regulation, where binding of a molecule at one site affects the activity at a distant active site. nih.gov
Deuterium-labeled ligands like this compound can be used in conjunction with HDX-MS to probe the specific interactions between the ligand and the enzyme. The deuterium atoms on the ligand can provide an additional spectroscopic handle for monitoring ligand binding and its effect on enzyme conformation. jove.com
| Technique | Application in Studying Enzyme Dynamics with Deuterium | Information Gained |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium exchange in the enzyme's backbone amides in the presence of a deuterated or non-deuterated ligand. nih.govacs.org | Identifies regions of the enzyme that change in conformation or flexibility upon ligand binding, revealing allosteric networks. jove.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to study the structure and dynamics of the enzyme-ligand complex, with deuterium labeling simplifying complex spectra. | Provides atomic-level details of the binding site and conformational changes. |
| X-ray Crystallography | Can determine the three-dimensional structure of the enzyme-ligand complex. Deuterium labeling can help in identifying the precise location of the ligand. | Provides a static picture of the binding mode and any induced conformational changes. |
Potential for this compound in Investigating Enzyme Promiscuity
Enzyme promiscuity refers to the ability of an enzyme to catalyze more than one type of reaction or to act on a range of different substrates. nih.gov This phenomenon is of great interest in drug metabolism, as it can lead to unexpected drug-drug interactions and the formation of novel metabolites.
Isotope labeling, including deuteration, is a valuable tool for investigating the mechanisms of enzyme promiscuity. nih.gov By studying the kinetic isotope effects (KIEs) for different substrates and reactions, researchers can gain insights into the transition state of the enzymatic reaction and the factors that determine substrate specificity. nih.govcardiff.ac.uk
In a study on a promiscuous alcohol dehydrogenase, for instance, enzyme isotope labeling revealed that the preference for smaller substrates was related to reduced protein friction along the reaction coordinate. nih.govbiofisica.infotunonlab.com Similarly, this compound could be used to investigate the promiscuity of MAO-A and other enzymes that may be involved in its metabolism. By comparing the rates of different metabolic reactions for moclobemide and this compound, researchers could identify the rate-limiting steps and the factors that contribute to the enzyme's promiscuous activity.
Future Research on Isotope Effects Beyond Metabolic Stability
While the primary focus of deuterium substitution in drug design has been on improving metabolic stability, there is growing interest in exploring other potential benefits of the kinetic isotope effect (KIE). tandfonline.comtandfonline.com The stronger carbon-deuterium bond can influence various physicochemical properties of a molecule, which in turn can affect its biological activity in ways that are not directly related to metabolism. cdnsciencepub.com
Some potential areas for future research on isotope effects beyond metabolic stability include:
Receptor Binding and Affinity: The subtle changes in molecular size, shape, and vibrational modes upon deuteration could potentially alter the binding affinity and selectivity of a drug for its target receptor.
Protein-Protein Interactions: Deuteration could influence the interactions of a drug with other proteins, such as transporters or plasma proteins, which could affect its distribution and elimination. cchmc.org
Enzyme Inhibition Mechanisms: The KIE can be used as a mechanistic probe to elucidate the detailed steps of enzyme inhibition, providing valuable information for the design of more potent and selective inhibitors. columbia.edu
Non-covalent Interactions: Research has shown that isotope effects can arise from non-covalent interactions like hydrogen bonding and confinement, which could have implications for drug design and medical applications. acs.org
Future research with compounds like this compound will likely expand our understanding of these more subtle isotope effects and their potential applications in medicinal chemistry and pharmacology. researchgate.net
Q & A
Basic Research Question: What are the critical steps in synthesizing and characterizing Moclobemide-d8 for use as an internal standard in pharmacokinetic studies?
Methodological Answer:
To synthesize this compound, deuterium labeling must be achieved via exchange reactions or deuterated precursors. Isotopic purity (>98%) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with deuterium incorporation confirmed via isotopic peak intensity ratios . Characterization should include retention time consistency in HPLC/LC-MS systems and comparison with non-deuterated analogs to rule out isotopic effects. Detailed protocols for synthesis and analytical validation must align with guidelines for reproducibility, such as specifying reagent sources, reaction conditions, and spectral data interpretation .
Advanced Research Question: How can researchers resolve contradictions in deuterium retention data observed during stability studies of this compound under varying pH conditions?
Methodological Answer:
Discrepancies in deuterium retention often arise from pH-dependent exchange rates or matrix effects. To address this:
- Experimental Design: Conduct accelerated stability studies (e.g., 40°C, 75% relative humidity) across pH 1–10, using isotopically labeled internal standards to control for matrix interference.
- Data Analysis: Apply kinetic modeling (e.g., first-order decay equations) to quantify deuterium loss rates. Use ANOVA or mixed-effects models to compare degradation pathways across pH conditions, ensuring statistical power accounts for repeated measurements .
- Troubleshooting: Cross-validate results with alternative techniques like Fourier-transform infrared spectroscopy (FTIR) to detect structural changes unrelated to deuterium loss .
Basic Research Question: What are the best practices for incorporating this compound into LC-MS/MS assays for quantifying monoamine oxidase inhibitors in plasma?
Methodological Answer:
- Sample Preparation: Use protein precipitation with deuterated methanol to co-precipitate plasma proteins while stabilizing this compound. Optimize solvent-to-plasma ratios to minimize ion suppression.
- Calibration Curves: Prepare standards in blank plasma to account for matrix effects. Include quality controls (QCs) at low, medium, and high concentrations, with acceptance criteria for accuracy (±15%) and precision (CV <15%) .
- Chromatographic Separation: Employ a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from endogenous compounds. Monitor transitions specific to the deuterated fragment (e.g., m/z 268 → 152) .
Advanced Research Question: How to optimize experimental conditions for detecting low-abundance this compound metabolites in hepatic microsome assays?
Methodological Answer:
- Metabolite Identification: Use high-resolution LC-MS/MS with data-dependent acquisition (DDA) to capture precursor ions. Compare fragmentation patterns with non-deuterated metabolites to confirm structural assignments .
- Incubation Conditions: Optimize microsome protein concentration (0.5–2 mg/mL) and incubation time (30–120 min) using Design of Experiments (DoE) to balance metabolite yield and enzyme saturation. Include NADPH-regenerating systems and cytochrome P450 inhibitors (e.g., ketoconazole) as controls .
- Quantitative Workflow: Apply stable isotope dilution analysis (SIDA) with this compound as the internal standard. Normalize metabolite peak areas to account for ionization efficiency variations .
Basic Research Question: What analytical techniques are essential for confirming the identity and purity of this compound?
Methodological Answer:
- Primary Techniques:
- Purity Assessment: Use reverse-phase HPLC with UV detection (λ = 254 nm) to achieve baseline separation from impurities. Calculate purity via peak area normalization (>99%) .
Advanced Research Question: How to design a study investigating the impact of this compound’s isotopic effect on its pharmacokinetic parameters in rodent models?
Methodological Answer:
- Study Design:
- Cohorts: Administer equimolar doses of this compound and non-deuterated Moclobemide to matched rodent groups (n ≥ 6).
- Sampling: Collect serial blood samples (0–24 hr) to construct concentration-time profiles.
- Data Interpretation:
- Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Compare parameters via paired t-tests, adjusting for multiple comparisons.
- Isotopic Effect Quantification: Calculate metabolic clearance ratios (CL_d8/CL_H) to assess deuterium’s impact on CYP-mediated oxidation .
Basic Research Question: What statistical methods are appropriate for analyzing inter-laboratory variability in this compound quantification data?
Methodological Answer:
- Descriptive Statistics: Report mean, standard deviation (SD), and coefficient of variation (CV) across laboratories.
- Multivariate Analysis: Apply principal component analysis (PCA) to identify sources of variability (e.g., column type, ionization settings).
- Standardization: Use Bland-Altman plots to assess agreement between labs, with predefined limits of ±20% for bioanalytical assays .
Advanced Research Question: How to validate a novel derivatization protocol for enhancing this compound detectability in gas chromatography (GC) assays?
Methodological Answer:
- Derivatization Optimization: Screen reagents (e.g., BSTFA, MTBSTFA) for silylation efficiency using factorial design. Monitor reaction completion via GC-MS peak sharpness and signal-to-noise ratios.
- Validation Parameters:
- Cross-Validation: Compare results with LC-MS/MS data to rule out derivatization artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
